Cas no 2114943-90-5 (3-(Difluoromethyl)-1H-indole-5-carbonitrile)

3-(Difluoromethyl)-1H-indole-5-carbonitrile is a fluorinated indole derivative with significant utility in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability and bioavailability, while the nitrile moiety offers versatility for further functionalization. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its rigid indole scaffold and electron-withdrawing substituents contribute to its reactivity in cross-coupling and nucleophilic substitution reactions. The product is characterized by high purity and consistent performance, making it suitable for precision applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
3-(Difluoromethyl)-1H-indole-5-carbonitrile structure
2114943-90-5 structure
商品名:3-(Difluoromethyl)-1H-indole-5-carbonitrile
CAS番号:2114943-90-5
MF:C10H6F2N2
メガワット:192.164848804474
CID:5193792

3-(Difluoromethyl)-1H-indole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-1H-indole-5-carbonitrile
    • インチ: 1S/C10H6F2N2/c11-10(12)8-5-14-9-2-1-6(4-13)3-7(8)9/h1-3,5,10,14H
    • InChIKey: WTOFGOYTGGJRGU-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(C#N)C=C2)C(C(F)F)=C1

3-(Difluoromethyl)-1H-indole-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC520076-1g
3-(Difluoromethyl)-1H-indole-5-carbonitrile
2114943-90-5
1g
£1057.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1592914-1g
3-(Difluoromethyl)-1H-indole-5-carbonitrile
2114943-90-5 98%
1g
¥16380 2023-03-11

3-(Difluoromethyl)-1H-indole-5-carbonitrile 関連文献

3-(Difluoromethyl)-1H-indole-5-carbonitrileに関する追加情報

Exploring the Potential of 3-(Difluoromethyl)-1H-indole-5-carbonitrile in Modern Research

The compound with CAS No. 2114943-90-5, commonly referred to as 3-(Difluoromethyl)-1H-indole-5-carbonitrile, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This molecule, characterized by its indole ring system and the presence of a difluoromethyl group at position 3 and a cyano group at position 5, exhibits intriguing electronic and steric properties that make it a valuable tool in various fields of research.

Recent studies have highlighted the importance of difluoromethyl-containing compounds in medicinal chemistry. The difluoromethyl group introduces a unique combination of electron-withdrawing effects and steric hindrance, which can significantly influence the bioactivity of molecules. In the case of 3-(Difluoromethyl)-1H-indole-5-carbonitrile, this substitution pattern enhances its ability to interact with biological targets, making it a promising candidate for drug discovery efforts. Researchers have explored its potential as a lead compound in anti-cancer drug development, where it has shown selective cytotoxicity against certain cancer cell lines.

The indole moiety is another critical feature of this compound. Indole derivatives are well-known for their versatility in organic synthesis and their role in natural product mimicry. The presence of the cyano group at position 5 further modulates the electronic properties of the molecule, making it an attractive substrate for various chemical transformations. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of complex indole derivatives, including 3-(Difluoromethyl)-1H-indole-5-carbonitrile, paving the way for large-scale production and application.

In addition to its medicinal applications, 3-(Difluoromethyl)-1H-indole-5-carbonitrile has also found relevance in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic processes. For instance, studies have demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis. The combination of its electronic properties and structural flexibility makes it an ideal candidate for developing new catalysts with enhanced activity and selectivity.

The synthesis of 3-(Difluoromethyl)-1H-indole-5-carbonitrile involves a multi-step process that typically begins with the preparation of an appropriate indole derivative. Recent research has focused on optimizing these synthetic routes to improve yield and reduce costs. One notable approach involves the use of microwave-assisted synthesis, which accelerates reaction times and enhances product purity. This method has been successfully applied to the preparation of difluoromethyl-substituted indoles, ensuring scalability for industrial applications.

Another area where 3-(Difluoromethyl)-1H-indole-5-carbonitrile has shown promise is in agrochemical research. Its ability to inhibit key enzymes involved in plant growth regulation has led to investigations into its potential as a herbicide or plant growth regulator. Preliminary field trials have indicated that this compound exhibits selective activity against certain weeds without adversely affecting crop plants, suggesting its potential as an environmentally friendly alternative to traditional chemical agents.

Furthermore, the compound's unique electronic properties make it an interesting candidate for optoelectronic applications. Studies have explored its use as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. The indole ring system contributes to strong absorption bands in the visible spectrum, while the difluoromethyl group enhances charge transport properties. These characteristics make 3-(Difluoromethyl)-1H-indole-5-carbonitrile a valuable building block for designing advanced materials with tailored electronic properties.

In conclusion, 3-(Difluoromethyl)-1H-indole-5-carbonitrile (CAS No. 2114943-90-5) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of structural features and electronic properties positions it as a valuable tool in drug discovery, materials science, and agrochemical research. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern scientific endeavors.

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